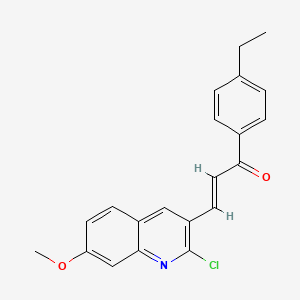

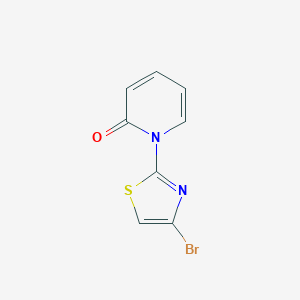

![molecular formula C16H16N4O B2999637 (Z)-2-氰基-3-[2-(二甲氨基)-7-甲基喹啉-3-基]丙-2-烯酰胺 CAS No. 377765-00-9](/img/structure/B2999637.png)

(Z)-2-氰基-3-[2-(二甲氨基)-7-甲基喹啉-3-基]丙-2-烯酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound contains a cyano group (-CN), a dimethylamino group (-N(CH3)2), and a quinoline group. The presence of these functional groups suggests that the compound could have interesting chemical properties and reactivity. The quinoline group, for instance, is a heterocyclic aromatic organic compound that might contribute to the compound’s stability and possibly fluorescence .

Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the functional groups present. The cyano group is a strong electron-withdrawing group, which could make the compound reactive towards nucleophiles. The dimethylamino group could potentially participate in acid-base reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar cyano and dimethylamino groups could make the compound soluble in polar solvents. The compound’s melting and boiling points would depend on the strength of the intermolecular forces present .科学研究应用

合成和化学性质

已合成一系列新的 2-(3,3-二甲基-3,4-二氢异喹啉-1-基)丙酸酰胺,研究了它们对血液凝固的影响,表明这些化合物是止血剂。该系列中最活跃的化合物将血液凝固时间缩短了 14-16% (Limanskii 等人,2009)。此外,描述了 (Z)-4-((二甲氨基)亚甲基)-1-苯基吡唑烷二酮-3,5-二酮与不同亲核试剂的反应,导致合成具有显着抗炎和抗菌活性的新烯胺酮衍生物 (Ahmed, 2017)。

药理活性

特定化合物与 N-取代氰基乙酰胺的环缩合研究产生了烯胺酰胺,其显示出的镇痛作用可与美他米唑钠媲美,并且在某些模型中具有抗炎作用 (Yusov 等人,2019)。此外,一项针对 2,3-二甲氧基-11-[(2-二甲氨基)乙基]-11H-异喹啉[4,3-c]辛诺林-12-酮的研究突出了其作为新型拓扑异构酶 I 靶向剂的潜力,具有显着的细胞毒活性,表明其在癌症研究中的用途 (Ruchelman 等人,2004)。

合成应用

围绕 2-氰基-3-(1-(3-(二甲氨基)丙基)-2-甲基-1H-吲哚-3-基)-N-辛基丙烯酰胺的重点库开发证实了叔二甲氨基丙基部分在抑制动力蛋白 GTP 酶中的关键作用,展示了该化合物与 GTP 酶抑制剂开发的相关性 (Gordon 等人,2013)。

安全和危害

作用机制

Target of Action

The primary target of (Z)-2-Cyano-3-[2-(dimethylamino)-7-methylquinolin-3-yl]prop-2-enamide is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4).

Mode of Action

(Z)-2-Cyano-3-[2-(dimethylamino)-7-methylquinolin-3-yl]prop-2-enamide is a tyrosine kinase inhibitor (TKI) . It binds to the ATP-binding site of EGFR, thereby inhibiting the activation of the downstream signaling pathways. This compound is specific for the gate-keeper T790M mutations which increases ATP binding activity to EGFR and result in poor prognosis for late-stage disease .

Biochemical Pathways

Upon binding to EGFR, (Z)-2-Cyano-3-[2-(dimethylamino)-7-methylquinolin-3-yl]prop-2-enamide inhibits the activation of the downstream signaling pathways, including the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways . These pathways are involved in cell proliferation, survival, and differentiation. By inhibiting these pathways, the compound prevents the growth and proliferation of cancer cells.

Pharmacokinetics

Similar compounds such as osimertinib undergo significant hepatic elimination . The compound’s plasma concentrations were found to be higher in patients with severe renal impairment . No dose adjustment is required for patients with severe renal impairment .

Result of Action

The inhibition of EGFR by (Z)-2-Cyano-3-[2-(dimethylamino)-7-methylquinolin-3-yl]prop-2-enamide leads to the suppression of the growth and proliferation of cancer cells . This results in the reduction of tumor size and potentially the improvement of the patient’s condition.

Action Environment

The action of (Z)-2-Cyano-3-[2-(dimethylamino)-7-methylquinolin-3-yl]prop-2-enamide can be influenced by various environmental factors. For instance, the presence of certain mutations in the EGFR gene can affect the compound’s efficacy . Additionally, the compound’s stability and efficacy can be influenced by the pH and temperature of its environment.

属性

IUPAC Name |

(Z)-2-cyano-3-[2-(dimethylamino)-7-methylquinolin-3-yl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O/c1-10-4-5-11-7-12(8-13(9-17)15(18)21)16(20(2)3)19-14(11)6-10/h4-8H,1-3H3,(H2,18,21)/b13-8- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRLFPIYXVHARRW-JYRVWZFOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=C(C=C2C=C1)C=C(C#N)C(=O)N)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=NC(=C(C=C2C=C1)/C=C(/C#N)\C(=O)N)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyano-3-[2-(dimethylamino)-7-methylquinolin-3-yl]prop-2-enamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-phenyl-5H-[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-2-amine](/img/structure/B2999555.png)

![3-[5-(4-chlorophenyl)furan-2-yl]-N-(2-methoxyphenyl)propanamide](/img/structure/B2999562.png)

![3,4-diethoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2999568.png)

![2-{4-[1-(phenylsulfonyl)-1H-pyrazol-3-yl]phenoxy}pyrimidine](/img/structure/B2999570.png)

![N-(1-phenyl-3-((1R,5S)-3-(thiazol-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propyl)cyclopropanecarboxamide](/img/structure/B2999575.png)

![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 3-oxo-7-thia-2-azatricyclo[6.4.0.0^{2,6}]dodeca-1(8),9,11-triene-6-carboxylate](/img/structure/B2999576.png)